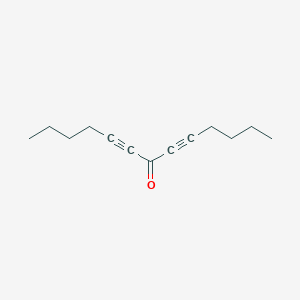
5,8-Tridecadiyn-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Tridecadiyn-7-one is a highly reactive organic compound that has been extensively studied for its potential applications in scientific research. It is a member of the enyne family of compounds and is characterized by its unique chemical structure, which contains both triple and double bonds.
Wirkmechanismus
The mechanism of action of 5,8-Tridecadiyn-7-one is not yet fully understood. However, it is believed to exert its biological effects through the inhibition of key enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
5,8-Tridecadiyn-7-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit potent anti-fungal activity. In addition, it has been shown to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,8-Tridecadiyn-7-one in lab experiments is its high reactivity, which makes it a useful tool for probing biological systems. However, its reactivity also makes it difficult to handle and store, and it can be unstable under certain conditions. In addition, its potential toxicity and limited solubility in water may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 5,8-Tridecadiyn-7-one. One area of interest is the development of new synthetic methods for producing the compound. In addition, further studies are needed to fully understand the mechanism of action of 5,8-Tridecadiyn-7-one and its potential applications in the treatment of various diseases. Finally, the development of new derivatives and analogs of the compound may lead to the discovery of new biological activities and applications.
Synthesemethoden
The synthesis of 5,8-Tridecadiyn-7-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1,7-heptadiyne with propargyl bromide in the presence of a palladium catalyst. This reaction results in the formation of 5,8-Tridecadiyn-7-one as the final product.
Wissenschaftliche Forschungsanwendungen
5,8-Tridecadiyn-7-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, it has been used as a probe for the detection of reactive oxygen species and has been shown to exhibit potent inhibitory activity against acetylcholinesterase.
Eigenschaften
CAS-Nummer |
18621-56-2 |
|---|---|
Produktname |
5,8-Tridecadiyn-7-one |
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
trideca-5,8-diyn-7-one |
InChI |
InChI=1S/C13H18O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
HIMXZONSEQRTFZ-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)C#CCCCC |
Kanonische SMILES |
CCCCC#CC(=O)C#CCCCC |
Andere CAS-Nummern |
18621-56-2 |
Synonyme |
trideca-5,8-diyn-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




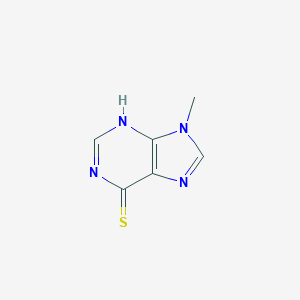
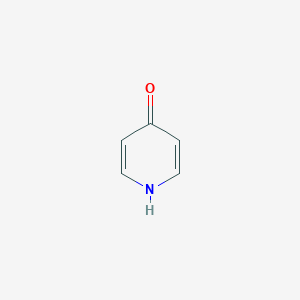
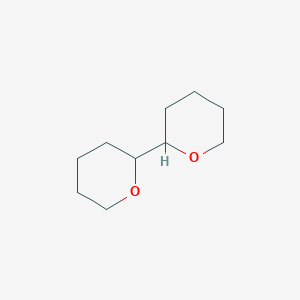
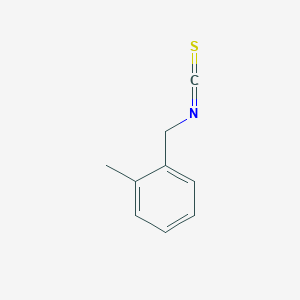
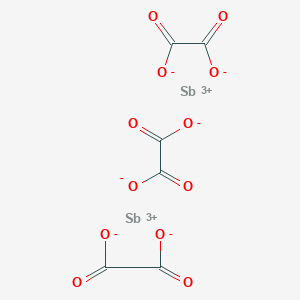
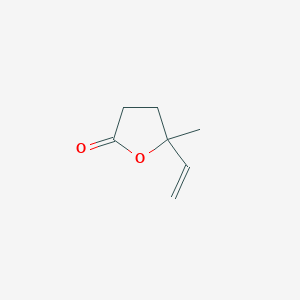
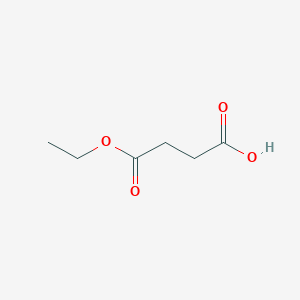
![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)
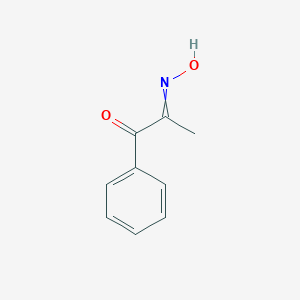
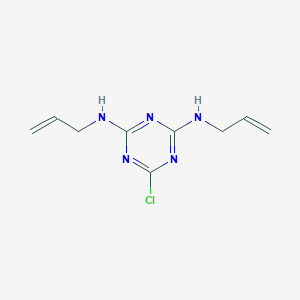
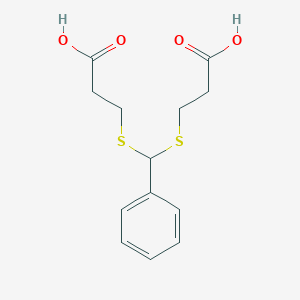
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)